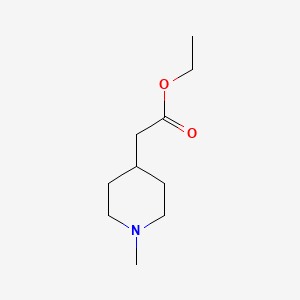

Ethyl 2-(1-methylpiperidin-4-yl)acetate

Description

Significance of Piperidine (B6355638) Derivatives in Modern Chemical Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in modern chemistry, particularly in the development of pharmaceuticals. lookchem.comcymitquimica.combldpharm.com Its prevalence stems from its ability to provide a three-dimensional structure that can effectively interact with biological targets. researchgate.net Piperidine-containing compounds are found in numerous classes of drugs and natural alkaloids. lookchem.comcymitquimica.com

The versatility of the piperidine structure allows for extensive functionalization at both the nitrogen atom and the carbon atoms of the ring. This adaptability is crucial for medicinal chemists who aim to fine-tune the pharmacological properties of a molecule to enhance its efficacy and selectivity. researchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important focus of contemporary organic chemistry. lookchem.com Common synthetic strategies include the hydrogenation of pyridine (B92270) precursors and various cyclization reactions. lookchem.com

Derivatives of piperidine are investigated for a wide array of biological activities, including but not limited to their use as analgesics, antivirals, and agents targeting the central nervous system. researchgate.netlookchem.com Their role as key intermediates in the synthesis of complex organic molecules further underscores their importance in the chemical sciences. lookchem.com

Overview of Ester Functionality in Chemical Research

Esters are a fundamental class of organic compounds characterized by a carbonyl group adjacent to an ether linkage. vulcanchem.com This functional group, represented as RCOOR', is formed from the reaction of a carboxylic acid and an alcohol. vulcanchem.com Esters are widespread in nature, contributing to the characteristic fragrances and flavors of many fruits and flowers. vulcanchem.comsigmaaldrich.com

In chemical research, the ester group is highly valued for its versatility. vulcanchem.com Esters serve as crucial intermediates in a variety of synthetic transformations. vulcanchem.com They can undergo reactions such as hydrolysis to yield carboxylic acids and alcohols, and transesterification to form different esters. nih.gov These reactions are fundamental in processes ranging from polymer production to the synthesis of biodiesel. sigmaaldrich.comnih.gov

The physical properties of esters, such as their boiling points and solubility, are influenced by their molecular weight and structure. nih.govresearchgate.net Unlike alcohols, esters cannot act as hydrogen-bond donors, which generally results in them being more volatile than carboxylic acids of similar size. researchgate.net Their utility as solvents for a broad range of organic compounds is another key application in both laboratory and industrial settings. sigmaaldrich.com In the pharmaceutical industry, many drugs contain ester functionalities, which can influence their absorption, distribution, and metabolism. chemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-methylpiperidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFWZYDSNSUYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473734 | |

| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67686-05-9 | |

| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profile of Ethyl 2 1 Methylpiperidin 4 Yl Acetate

Hydrolysis of the Ester Moiety

The ethyl ester group is a key reactive site in Ethyl 2-(1-methylpiperidin-4-yl)acetate, susceptible to cleavage through hydrolytic pathways, primarily catalyzed by bases or enzymes.

Base-Catalyzed Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound under basic conditions, a process known as saponification, results in the formation of 2-(1-methylpiperidin-4-yl)acetic acid and ethanol (B145695). This transformation follows a well-established nucleophilic acyl substitution mechanism.

The reaction is initiated by the attack of a hydroxide (B78521) ion (the nucleophile) on the electrophilic carbonyl carbon of the ester. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide leaving group. The ethoxide, being a strong base, then deprotonates the newly formed carboxylic acid, leading to the carboxylate salt and ethanol. The final acidification of the reaction mixture is required to yield the neutral carboxylic acid.

Table 1: Mechanism of Base-Catalyzed Hydrolysis

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester. |

| 2. Formation of Tetrahedral Intermediate | A negatively charged tetrahedral intermediate is formed. |

| 3. Elimination of Leaving Group | The intermediate collapses, and the ethoxide ion (EtO⁻) is expelled. |

| 4. Deprotonation | The ethoxide ion deprotonates the carboxylic acid to form ethanol and a carboxylate anion. |

| 5. Protonation | Upon workup with acid, the carboxylate is protonated to give the final carboxylic acid product. |

Enzymatic Hydrolysis as a Chemical Reaction

Enzymatic hydrolysis offers a green and highly selective alternative for cleaving the ester bond of this compound. Hydrolases, particularly lipases and esterases, are commonly employed for this purpose. nih.govnih.gov These enzymes are known for their ability to function under mild conditions and their chemo-, regio-, and enantioselectivity. nih.govmdpi.com

The catalytic mechanism of these enzymes, such as Pig Liver Esterase (PLE) or lipase (B570770) B from Candida antarctica (CALB), typically involves a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate) in the active site. mdpi.com The serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole." This leads to an acyl-enzyme intermediate and the release of ethanol. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the enzyme and releasing the 2-(1-methylpiperidin-4-yl)acetic acid product.

The use of enzymes can be particularly advantageous if chiral derivatives of the substrate are used, as enzymes can selectively hydrolyze one enantiomer over the other, a process known as kinetic resolution. cdnsciencepub.comresearchgate.net

Table 2: Comparison of Hydrolysis Methods

| Feature | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis |

|---|---|---|

| Catalyst | Strong base (e.g., NaOH, KOH) | Enzyme (e.g., Lipase, Esterase) nih.gov |

| Reaction Conditions | Often requires elevated temperatures | Mild conditions (room temperature, neutral pH) nih.gov |

| Selectivity | Low | High (chemo-, regio-, and enantioselective) mdpi.com |

| Mechanism | Nucleophilic Acyl Substitution | Serine hydrolase mechanism (Acyl-enzyme intermediate) mdpi.com |

| Byproducts | Salt formation | Minimal byproducts |

Reactions Involving the Piperidine (B6355638) Nitrogen

The tertiary nitrogen atom in the N-methylpiperidine ring is a nucleophilic and basic center, enabling a range of chemical transformations including N-arylation of its precursors, N-oxidation, and further alkylation.

N-Arylation Reactions (e.g., Ullmann, Buchwald–Hartwig, Chan–Lam Coupling)

N-arylation reactions are fundamental for creating carbon-nitrogen bonds, linking an aromatic ring to a nitrogen atom. However, classic cross-coupling reactions like the Ullmann, Buchwald-Hartwig, and Chan-Lam couplings require a primary or secondary amine with an available N-H bond for the reaction to proceed. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Therefore, this compound, being a tertiary amine, is not a suitable substrate for these direct N-arylation reactions.

These methods would, however, be highly relevant for the synthesis of N-aryl analogues starting from a precursor like ethyl 2-(piperidin-4-yl)acetate.

Ullmann Reaction: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine at high temperatures. organic-chemistry.orgnih.gov

Buchwald–Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. It proceeds under milder conditions and has a broader substrate scope than the Ullmann reaction. wikipedia.orgrug.nl The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. researchgate.net

Chan–Lam Coupling: This copper-catalyzed reaction couples an amine with an arylboronic acid. organic-chemistry.orgnih.gov It is often performed under aerobic conditions and at room temperature, offering a practical alternative to palladium-catalyzed methods. derpharmachemica.comnih.govorganic-chemistry.org

N-Oxidation Reactions

The tertiary nitrogen of this compound can be readily oxidized to form the corresponding N-oxide. This transformation converts the nucleophilic tertiary amine into a polar, water-soluble N-oxide functional group. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or potassium peroxymonosulfate (B1194676) (Oxone®). arkat-usa.org

The reaction involves the direct attack of the nitrogen's lone pair of electrons on an electrophilic oxygen atom of the oxidant. The resulting product, ethyl 2-(1-methyl-1-oxopiperidin-4-yl)acetate, features a coordinate covalent bond between the nitrogen and oxygen atoms. N-oxides are valuable intermediates in organic synthesis and can exhibit different biological properties compared to their parent amines. nih.govresearchgate.net

Alkylation Reactions at the Nitrogen Center

The nucleophilic tertiary nitrogen atom can attack an electrophilic carbon atom of an alkylating agent, such as an alkyl halide, in a process known as quaternization. srce.hrtsijournals.com This S_N2 reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom is bonded to four carbon atoms and carries a permanent positive charge. researchgate.netmdpi.com

For example, reacting this compound with methyl iodide would yield ethyl 2-(1,1-dimethylpiperidin-1-ium-4-yl)acetate iodide. The rate of this reaction is dependent on the nature of the alkylating agent and the solvent. nih.gov The resulting quaternary ammonium salts have significantly different physical properties, such as increased water solubility and a higher melting point, compared to the parent tertiary amine. google.com

Table 3: Examples of N-Alkylation Reactions

| Alkylating Agent | Product Name |

|---|---|

| Methyl iodide (CH₃I) | Ethyl 2-(1,1-dimethylpiperidin-1-ium-4-yl)acetate iodide |

| Ethyl bromide (CH₃CH₂Br) | Ethyl 2-(1-ethyl-1-methylpiperidin-1-ium-4-yl)acetate bromide |

Reactions at the Piperidine Ring Carbons

The saturated carbocyclic structure of the piperidine ring is generally unreactive towards many chemical transformations. However, the presence of the nitrogen atom influences the reactivity of the adjacent α-carbons, and modern synthetic methods have enabled functionalization at various positions on the ring.

Direct functionalization of C-H bonds on the piperidine ring is a powerful strategy for introducing molecular complexity. Biocatalytic methods, in particular, offer high levels of selectivity.

Recent advancements have demonstrated the utility of enzymes, such as hydroxylases, for the targeted C-H oxidation of piperidine scaffolds. nih.govchemistryviews.orgresearchgate.netchemrxiv.org While specific studies on this compound are not prevalent, the principles can be extended from related N-alkyl piperidine systems. Enzymes like proline-4-hydroxylase and its engineered variants have been used for the hydroxylation of carboxylated piperidines. chemistryviews.org This biocatalytic approach can provide access to hydroxylated derivatives in a highly regio- and stereoselective manner.

Another significant biocatalytic system involves cytochrome P450 enzymes, which are known to metabolize a wide array of xenobiotics, including drugs containing piperidine moieties. nih.govsci-hub.senih.gov These enzymes typically catalyze the oxidation of C-H bonds. For N-methylpiperidine derivatives, metabolism can occur at the N-methyl group (N-demethylation) or on the piperidine ring itself, leading to hydroxylated products. nih.govnih.gov

From a non-biocatalytic standpoint, C-H functionalization can be achieved through the formation of an iminium ion intermediate at the carbon alpha to the nitrogen. acs.org This can be accomplished by the oxidation of the tertiary amine, followed by elimination to form the endocyclic iminium ion. This electrophilic species can then be trapped by a variety of nucleophiles, leading to the introduction of new substituents at the C2 or C6 positions of the piperidine ring. acs.org Photoredox catalysis has also emerged as a method for the C-H arylation of highly substituted piperidines. nih.gov

Table 1: Examples of C-H Functionalization Reactions on Piperidine Scaffolds

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Product Type |

|---|---|---|---|

| Biocatalytic Hydroxylation | Hydroxylase Enzymes (e.g., P4H) | C3 or C4 (depending on substrate and enzyme) | Hydroxylated piperidine |

| Cytochrome P450 Oxidation | CYP3A4, CYP2B6, CYP2C19 | N-methyl, various ring positions | N-dealkylated or hydroxylated piperidines |

| Iminium Ion Formation & Nucleophilic Addition | Oxidant, then Nucleophile | C2/C6 | α-Substituted piperidine |

Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the piperidine ring of this compound is not a facile process due to the unactivated nature of the C-H bonds.

Electrophilic Attack: The piperidine ring itself is an electron-rich system due to the presence of the lone pair on the nitrogen atom. However, this electron density is localized on the nitrogen, making it the primary site of electrophilic attack. Reactions with electrophiles will predominantly occur at the nitrogen atom, leading to the formation of a quaternary ammonium salt. The carbon atoms of the ring are not susceptible to direct attack by electrophiles in the same way that an aromatic ring is. libretexts.orgresearchgate.netyoutube.combyjus.com

Nucleophilic Attack: The C-H bonds of the piperidine ring are not polarized in a way that would make the carbon atoms electrophilic and thus susceptible to direct nucleophilic attack. Nucleophilic substitution reactions on the piperidine ring generally require the presence of a leaving group. For instance, if the ring were functionalized with a halide or a tosylate, nucleophilic substitution could occur. In the context of this compound, such a functional group is absent. However, as mentioned in the previous section, the formation of an endocyclic iminium ion creates an electrophilic center at the C2 or C6 position, which is then susceptible to attack by nucleophiles. acs.org This represents an indirect pathway for nucleophilic functionalization.

Derivatization of the Acetate (B1210297) Side Chain

The ethyl acetate side chain of this compound offers a versatile handle for a variety of chemical transformations characteristic of esters.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-methylpiperidin-4-yl)acetic acid. libretexts.orgresearchgate.net Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion, affording the carboxylate salt, which can then be neutralized to give the free acid. libretexts.org

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(1-methylpiperidin-4-yl)ethanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Claisen Condensation: As the acetate moiety possesses α-hydrogens, this compound can undergo a Claisen condensation reaction in the presence of a strong base, such as sodium ethoxide. msu.edumsu.eduopenstax.orglibretexts.orgvaia.com This reaction involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl group of another molecule of the ester. The product of this self-condensation would be a β-keto ester.

Amidation: The ethyl ester can be converted to an amide by reaction with a primary or secondary amine. This reaction, often referred to as aminolysis, may require elevated temperatures or the use of a catalyst. mdpi.com This provides a straightforward route to a variety of amide derivatives.

Table 2: Common Derivatization Reactions of the Acetate Side Chain

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (Basic) | NaOH or KOH, then H₃O⁺ | Carboxylic Acid |

| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid |

| Reduction | LiAlH₄ | Primary Alcohol |

| Claisen Condensation | NaOEt | β-Keto Ester |

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS):This subsection was intended to provide the accurate mass measurement of the molecular ion, which would confirm the elemental composition and molecular formula of "Ethyl 2-(1-methylpiperidin-4-yl)acetate."

Despite extensive searches of scientific literature and chemical databases, specific and verifiable experimental data for ¹H NMR, ¹³C NMR, DEPT-135, 2D NMR, and HRMS for "this compound" could not be located. The generation of a scientifically accurate and informative article as per the detailed outline is contingent upon the availability of this foundational data.

Therefore, the creation and publication of this article are postponed. We will proceed with the generation of this content as soon as reliable and comprehensive spectroscopic data for "this compound" becomes available in the public domain.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For Ethyl 2-(piperidin-4-yl)acetate, with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol , the expected protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of 172.13. uni.lu The fragmentation of this ion in the mass spectrometer provides valuable structural information.

Table 1: Predicted ESI-MS Adducts and Collision Cross Sections (CCS) for Ethyl 2-(piperidin-4-yl)acetate

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 172.13321 | 140.4 |

| [M+Na]+ | 194.11515 | 144.2 |

| [M-H]- | 170.11865 | 139.9 |

| [M+NH4]+ | 189.15975 | 158.3 |

| [M+K]+ | 210.08909 | 143.0 |

This data is predicted and sourced from PubChem. uni.lu

The fragmentation pattern of piperidine (B6355638) alkaloids and their derivatives in ESI-MS/MS has been studied, revealing characteristic cleavage pathways. scielo.br For Ethyl 2-(piperidin-4-yl)acetate, fragmentation would likely involve the loss of the ethoxy group from the ester, cleavage of the piperidine ring, and loss of the entire ethyl acetate (B1210297) side chain.

Gas Chromatography-Mass Spectrometry (GC-MS)

The retention time in the gas chromatograph would depend on the column's stationary phase and the compound's volatility and polarity. The subsequent mass spectrum would be generated by electron ionization (EI), a hard ionization technique that causes extensive fragmentation. The resulting fragmentation pattern would serve as a molecular fingerprint. Expected fragments would include ions corresponding to the piperidine ring, the ethyl acetate side chain, and various smaller fragments resulting from their cleavage.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. kuleuven.be It is particularly well-suited for the analysis of non-volatile and thermally unstable compounds. An LC-MS analysis of Ethyl 2-(piperidin-4-yl)acetate would typically employ a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization. eurl-pesticides.eu

The retention time of the compound would be dependent on its polarity and the specific chromatographic conditions. The mass spectrometer, typically equipped with an ESI source, would provide the mass-to-charge ratio of the protonated molecule and its fragments, as discussed in the ESI-MS section. LC-MS is also instrumental in the analysis of complex mixtures, allowing for the separation and identification of impurities and degradation products. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies, corresponding to the vibrational modes of the molecule's bonds, provides a detailed fingerprint of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber. Different functional groups absorb at characteristic wavenumbers, allowing for the identification of the structural components of a molecule.

For Ethyl 2-(piperidin-4-yl)acetate, the FT-IR spectrum would be expected to show several characteristic absorption bands. While a specific spectrum for this compound is not available, the expected peaks can be inferred from the spectra of related compounds like ethyl acetate and piperidine. nist.govresearchgate.net

Table 2: Expected Characteristic FT-IR Absorption Bands for Ethyl 2-(piperidin-4-yl)acetate

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Secondary amine (piperidine) |

| 2950-2850 | C-H stretch | Alkanes (piperidine ring and ethyl group) |

| ~1735 | C=O stretch | Ester |

| ~1240 | C-O stretch | Ester |

| ~1180 | C-N stretch | Amine |

Raman Spectroscopy (as applicable)

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to FT-IR spectroscopy. While a Raman spectrum for Ethyl 2-(piperidin-4-yl)acetate is not available, studies on piperidine itself provide insight into the expected spectral features. researchgate.netnih.govresearchgate.net The Raman spectrum of piperidine is characterized by strong bands corresponding to the ring breathing modes and C-H bending and stretching vibrations. chemicalbook.com

For Ethyl 2-(piperidin-4-yl)acetate, the Raman spectrum would be expected to be dominated by the vibrations of the piperidine ring. The C=O stretch of the ester group, which is a strong band in the IR spectrum, is typically a weak band in the Raman spectrum. Conversely, the symmetric vibrations of the C-C and C-N bonds of the piperidine ring would be expected to give rise to strong Raman signals.

X-ray Crystallography and Solid-State Characterization

While no specific crystallographic data for this compound has been published, the solid-state characteristics can be inferred from the analysis of similar piperidine derivatives.

A single crystal X-ray diffraction study would provide definitive information about the three-dimensional structure of this compound.

Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The N-methyl group and the ethyl acetate substituent at the 4-position can exist in either axial or equatorial positions. The thermodynamically more stable conformation would likely have the bulkier ethyl acetate group in the equatorial position to reduce 1,3-diaxial interactions. The N-methyl group is also likely to prefer an equatorial position.

Bond Lengths and Angles: Standard bond lengths and angles for C-C, C-N, C-O single bonds, and C=O double bonds would be expected. For instance, the C-N bonds within the piperidine ring would be approximately 1.47 Å, and the C=O bond of the ester would be around 1.21 Å.

Absolute Configuration: As the molecule is achiral, it would crystallize in a centrosymmetric space group.

Table 2: Predicted Single Crystal X-ray Diffraction Parameters for this compound (based on analogs)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Piperidine Ring Conformation | Chair |

Powder X-ray diffraction is a key technique for characterizing the crystalline form of a solid material and for studying polymorphism—the ability of a compound to exist in more than one crystal structure.

PXRD Pattern: A PXRD pattern for a crystalline sample of this compound would show a unique set of diffraction peaks (at specific 2θ angles) corresponding to the d-spacings of the crystal lattice planes. This pattern serves as a fingerprint for the specific crystalline form.

Polymorphism: Many organic molecules, including piperidine derivatives, exhibit polymorphism. Different polymorphs can have distinct physical properties. A polymorphism study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD to identify any different crystalline forms. Without experimental data, it is not possible to determine if this compound exhibits polymorphism.

The crystal packing of this compound would be governed by various intermolecular forces.

Hydrogen Bonding: The molecule itself does not possess strong hydrogen bond donors (like N-H or O-H). However, the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. In the presence of co-crystallizing molecules with hydrogen bond donors (e.g., water, alcohols), it could form C=O···H-X hydrogen bonds. In a pure crystal, weak C-H···O interactions involving the carbonyl oxygen and hydrogens on the piperidine ring or ethyl group are possible and would likely play a role in the crystal packing.

Van der Waals Forces: These non-specific interactions would be the primary forces holding the molecules together in the crystal lattice.

π-π Stacking: Since the molecule lacks aromatic rings, π-π stacking interactions would not be present.

While the methodologies outlined in the user's request are standard computational chemistry techniques used to characterize molecules, public-domain research applying these specific methods to "this compound" is not available at this time. General information on related compounds or the application of these theoretical methods to other molecules is available but does not provide the specific data required to construct the requested article. Therefore, it is not possible to provide a detailed, data-driven analysis for each of the specified sections and subsections for "this compound".

Computational and Theoretical Chemistry Studies

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization, hyperconjugative interactions, and other electronic effects within a molecule. For Ethyl 2-(1-methylpiperidin-4-yl)acetate, NBO analysis would primarily focus on the interactions between the lone pairs of electrons on the nitrogen and oxygen atoms and the adjacent antibonding orbitals.

Key intramolecular interactions would include:

n(N) → σ(C-C)* and n(N) → σ(C-H)*: The lone pair on the piperidine (B6355638) nitrogen atom can engage in hyperconjugative interactions with the antibonding orbitals of the adjacent C-C and C-H bonds of the ring. These interactions contribute to the stabilization of the molecule.

n(O) → σ(C-C)* and n(O) → π(C=O)*: The lone pairs on the ester oxygen atoms can delocalize into the antibonding orbitals of the adjacent C-C single bond and the C=O double bond. The latter interaction is particularly significant and is characteristic of the resonance stabilization in esters.

The stabilization energies (E(2)) associated with these interactions, calculated using second-order perturbation theory within the NBO framework, provide a quantitative measure of their strength. While specific calculated values for the title compound are not available, a representative table based on similar structures is provided below to illustrate the expected nature of these interactions.

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) |

| LP (1) N | σ(Cring-Cring) | 1.5 - 3.0 |

| LP (1) N | σ(Cring-H) | 0.5 - 1.5 |

| LP (1) Ocarbonyl | π(C=O) | 40 - 60 |

| LP (2) Oether | π(C=O) | 20 - 40 |

| LP (2) Oether | σ*(C-C) | 1.0 - 2.5 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar functional groups.

Spectroscopic Property Simulations (e.g., IR, UV Spectra)

Computational methods, particularly Density Functional Theory (DFT), are routinely used to simulate spectroscopic properties like Infrared (IR) and Ultraviolet-Visible (UV) spectra. These simulations can aid in the interpretation of experimental data and provide insights into the vibrational modes and electronic transitions of a molecule.

Simulated Infrared (IR) Spectrum: The IR spectrum of this compound would be characterized by several key vibrational modes. DFT calculations, typically using the B3LYP functional with a 6-31G(d) or larger basis set, can predict the frequencies and intensities of these vibrations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C-O (Ester) | Stretching | 1150 - 1250 |

| C-N (Tertiary Amine) | Stretching | 1100 - 1200 |

| C-H (Aliphatic) | Stretching | 2800 - 3000 |

| CH2/CH3 | Bending | 1350 - 1470 |

Note: This table contains predicted data based on typical vibrational frequencies for the functional groups present.

Simulated Ultraviolet-Visible (UV) Spectrum: The UV spectrum is governed by electronic transitions between molecular orbitals. For this compound, the primary electronic transition would likely be the n → π* transition associated with the carbonyl group of the ester. Time-dependent DFT (TD-DFT) calculations are employed to predict the wavelength of maximum absorption (λmax). The predicted λmax for the n → π* transition in similar saturated esters typically falls in the range of 200-220 nm.

Computational Conformational Analysis

The conformational flexibility of the piperidine ring and the rotatable bonds in the ethyl acetate (B1210297) side chain make conformational analysis a critical aspect of understanding the molecule's behavior. Computational methods can be used to identify low-energy conformers and determine their relative stabilities.

The piperidine ring in this compound is expected to adopt a chair conformation. The key conformational questions revolve around the orientation of the N-methyl group and the ethyl acetate substituent at the C4 position.

N-methyl group: The methyl group on the nitrogen can be in either an axial or equatorial position. For N-methylpiperidine itself, the equatorial conformer is generally favored due to reduced steric hindrance.

Ethyl acetate substituent: The substituent at the C4 position can also be either axial or equatorial. In most 4-substituted piperidines, the equatorial orientation is preferred to minimize 1,3-diaxial interactions.

Therefore, the most stable conformer is predicted to have both the N-methyl group and the ethyl acetate substituent in the equatorial position. A potential energy surface scan of the rotatable bonds in the ethyl acetate side chain would further reveal the preferred orientation of this group.

| Conformer | N-methyl Orientation | C4-substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | > 2.0 |

| 3 | Axial | Equatorial | > 1.5 |

| 4 | Axial | Axial | > 4.0 |

Note: This table presents estimated relative energies based on established principles of conformational analysis for substituted piperidines.

Analytical Methodologies for Isolation, Purification, and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the purification and analysis of ethyl 2-(1-methylpiperidin-4-yl)acetate. The choice of technique depends on the scale of the separation and the analytical goal, from monitoring reaction progress to obtaining highly pure material.

Column Chromatography (e.g., Silica (B1680970) Gel, Flash Chromatography)

Column chromatography, particularly using silica gel as the stationary phase, is a widely employed method for the purification of this compound on a laboratory and pilot scale. Given the basic nature of the piperidine (B6355638) nitrogen, a mobile phase containing a small amount of a base, such as triethylamine (B128534) or ammonia (B1221849), is often incorporated to prevent peak tailing and improve separation efficiency. Flash chromatography, a variation that uses pressure to increase the eluent flow rate, allows for rapid and efficient purification.

A typical procedure involves loading the crude reaction mixture onto a silica gel column and eluting with a gradient of solvents. The polarity of the eluent system is gradually increased to first elute non-polar impurities, followed by the desired product.

Table 1: Representative Conditions for Flash Column Chromatography Purification

| Parameter | Value/Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of ethyl acetate (B1210297) in hexanes (e.g., 10% to 50% EtOAc in hexanes) with 0.5-1% triethylamine |

| Elution Profile | Non-polar impurities elute first, followed by the product. |

| Monitoring | Fractions are collected and analyzed by Thin-Layer Chromatography (TLC). |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound with high accuracy and precision. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is commonly used. The compound is detected using a UV detector, typically in the range of 210-220 nm, where the ester carbonyl group absorbs. The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Value/Description |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% trifluoroacetic acid (TFA) or formic acidB: Acetonitrile (B52724) with 0.1% TFA or formic acid |

| Gradient | Isocratic or gradient elution (e.g., 5% to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Retention Time | Dependent on the specific method, but typically in the range of 5-10 minutes. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the synthesis of this compound. It is a quick, simple, and cost-effective method to determine the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel), which is then developed in a suitable solvent system. The spots are visualized under UV light or by staining with an appropriate agent, such as potassium permanganate (B83412) or iodine. The relative positions of the spots (Rf values) for the starting material and the product indicate the reaction's progress.

Table 3: Common TLC Conditions for Reaction Monitoring

| Parameter | Value/Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | A mixture of a non-polar and a polar solvent, e.g., 30% Ethyl acetate in hexanes or 10% Methanol in dichloromethane. |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate solution. |

| Observation | The disappearance of the starting material spot and the appearance of the product spot at a different Rf value signify reaction progression. |

Extraction and Work-up Procedures (e.g., Solvent Extraction with Ethyl Acetate)

Following the completion of the synthesis, a work-up procedure is necessary to isolate the crude this compound from the reaction mixture. This typically involves quenching the reaction, followed by liquid-liquid extraction. Ethyl acetate is a commonly used solvent for this purpose due to its moderate polarity, which allows for the efficient extraction of the target compound from an aqueous phase, and its relatively low boiling point, which facilitates its subsequent removal by evaporation.

The work-up procedure is often pH-dependent due to the basic nature of the piperidine ring. The reaction mixture is typically basified to ensure the amine is in its free base form, which is more soluble in organic solvents like ethyl acetate. The organic layer is then washed with water and brine to remove any remaining water-soluble impurities and salts before being dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

Purity Determination and Yield Optimization

The final purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. As mentioned, HPLC is the gold standard for quantitative purity assessment. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of the compound and identify any impurities.

Mechanistic Investigations of Reactions Involving Ethyl 2 1 Methylpiperidin 4 Yl Acetate

Elucidation of Reaction Pathways and Transition States

There is no available research that elucidates the specific reaction pathways or characterizes the transition states for reactions involving Ethyl 2-(1-methylpiperidin-4-yl)acetate. Mechanistic studies for esters often involve computational modeling and spectroscopic analysis to understand the step-by-step sequence of bond breaking and formation. For instance, studies on simpler esters like ethyl acetate (B1210297) have identified transition state geometries and conformational effects in reactions such as hydrolysis. researchgate.net However, such detailed analyses for the more complex structure of this compound have not been published.

Kinetic Studies of Reaction Rates

Kinetic data, including reaction rate constants and activation energies, are not available for reactions involving this compound. Kinetic studies typically involve monitoring the concentration of reactants or products over time under various conditions. For example, the kinetics of the alkaline hydrolysis of ethyl acetate have been studied by measuring changes in electrical conductivity, revealing the reaction to be second-order. uv.esresearchgate.net Similar systematic kinetic investigations for this compound are absent from the scientific literature.

Influence of Reaction Conditions on Selectivity

There is no published information detailing how reaction conditions such as temperature, solvent, catalyst, or pH influence the selectivity of reactions involving this compound. Such studies are crucial for optimizing synthetic routes to favor the formation of a desired product over side products. Research on other reactions shows that catalyst choice and reaction conditions can significantly impact product distribution and yield. mdpi.com Without experimental data, any discussion on the selectivity for this specific compound would be purely speculative.

Applications As a Synthetic Building Block and Chemical Reagent

Precursor in the Synthesis of Complex Organic Molecules

The utility of ethyl 2-(1-methylpiperidin-4-yl)acetate as a precursor is prominently demonstrated in the synthesis of potent opioid analgesics, such as remifentanil and various fentanyl analogs. The core structure of these analgesics is a 4-anilidopiperidine skeleton, and the synthesis often commences with a suitably substituted piperidine (B6355638) derivative.

In the synthesis of remifentanil, a potent and short-acting opioid, the general strategy involves the elaboration of a 4-substituted piperidine. While many synthetic routes start from 4-piperidone (B1582916), intermediates structurally related to this compound are crucial for introducing the necessary functionalities. For instance, the piperidine nitrogen can be alkylated with moieties like methyl acrylate to form a key propanoic acid methyl ester side chain, a characteristic feature of remifentanil researchgate.netgoogleapis.comjustia.comgoogleapis.comgoogle.com. The ethyl acetate (B1210297) group at the 4-position of the piperidine ring can be envisioned as a handle for further chemical transformations to construct the anilide portion of the final drug molecule.

Similarly, in the synthesis of fentanyl and its analogs, the 4-anilidopiperidine core is paramount. Optimized synthetic pathways often begin with the alkylation of 4-piperidone, followed by reductive amination with aniline and subsequent acylation nih.govresearchgate.net. This compound can serve as a valuable starting material in these syntheses, where the ethyl acetate group can be converted to the desired anilide functionality through a series of chemical steps. The versatility of this precursor allows for the introduction of various substituents on the aniline ring and the acyl group, leading to a diverse range of fentanyl analogs with varying potencies and pharmacological profiles nih.govusdoj.govussc.gov.

The following table summarizes the key synthetic steps where piperidine-based precursors are utilized in the synthesis of complex opioid analgesics:

| Target Molecule | Key Synthetic Step | Precursor Type |

| Remifentanil | Alkylation of piperidine nitrogen with methyl acrylate | 4-substituted piperidine |

| Fentanyl Analogs | Reductive amination with aniline | N-substituted 4-piperidone |

| Fentanyl Analogs | Acylation of 4-amino-piperidine derivative | 4-anilino-N-phenethylpiperidine |

Role in the Development of Novel Chemical Scaffolds

The structural framework of this compound provides a foundation for the development of novel heterocyclic and spirocyclic scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

The piperidine ring is a common motif in many biologically active compounds, and its incorporation into more complex polycyclic systems can lead to the discovery of new therapeutic agents. The ethyl acetate functionality of this compound can serve as a reactive handle for intramolecular cyclization reactions, leading to the formation of fused or bridged heterocyclic systems. For example, by carefully choosing the reaction conditions and reagents, the acetate group can be made to react with a suitably functionalized substituent on the piperidine nitrogen or at another position on the ring, resulting in the formation of novel bicyclic or polycyclic scaffolds.

Furthermore, the 4-position of the piperidine ring is a common point for the construction of spirocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, often exhibit unique three-dimensional structures that can lead to enhanced biological activity and improved pharmacokinetic properties. This compound can be utilized in the synthesis of spiro-heterocycles where the piperidine ring is spiro-fused to another carbocyclic or heterocyclic ring system researchgate.netbeilstein-journals.orgnih.govnih.govemanresearch.org. For instance, the ethyl acetate group can be transformed into a reactive intermediate that can undergo a spirocyclization reaction with a suitable reaction partner.

The development of novel chemical scaffolds from piperidine-based building blocks is an active area of research, with applications in various therapeutic areas, including neurodegenerative diseases and cancer mdpi.comnih.gov.

Utility in Chemical Probe Design (e.g., radioligand synthesis)

Chemical probes, particularly radiolabeled ligands, are indispensable tools in biomedical research and drug discovery for studying the distribution, density, and function of biological targets such as receptors and enzymes in vivo. The piperidine scaffold is a common feature in many ligands that target the central nervous system, making this compound an attractive starting material for the design and synthesis of such probes.

Radioligands for Positron Emission Tomography (PET) imaging often incorporate a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (¹⁸F), into their structure. The synthesis of these radioligands requires efficient and rapid radiolabeling methods due to the short half-lives of the radionuclides.

This compound can be readily adapted for radiolabeling. For example, the N-methyl group can be replaced with a radiolabeled methyl group ([¹¹C]CH₃) in the final step of the synthesis to produce a ¹¹C-labeled radioligand researchgate.net. Alternatively, the ethyl acetate moiety can be chemically modified to introduce a functional group suitable for radiofluorination. This could involve, for instance, the introduction of a leaving group that can be displaced by [¹⁸F]fluoride.

The development of novel PET radioligands based on the 4-substituted piperidine scaffold is an ongoing effort to visualize and quantify various neuroreceptors and transporters in the brain, which is crucial for understanding the pathophysiology of neurological and psychiatric disorders and for the development of new treatments nih.govdanpet.eu.

The following table provides examples of how piperidine-based structures are utilized in the development of radioligands for PET imaging:

| Radionuclide | Labeling Strategy | Application |

| Carbon-11 (¹¹C) | N-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | Imaging of neuroreceptors |

| Fluorine-18 (¹⁸F) | Nucleophilic substitution with [¹⁸F]fluoride | Imaging of various biological targets |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(1-methylpiperidin-4-yl)acetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 1-methylpiperidin-4-yl-acetic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux (110–120°C) for 6–8 hours yields the ester. Optimization involves varying molar ratios (e.g., 1:1.2 acid-to-ethanol), monitoring reaction progress via TLC, and isolating the product through neutralization (NaHCO₃) and solvent extraction (dichloromethane). Purity is confirmed by GC-MS or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and piperidine protons (δ ~2.2–3.0 ppm for N-methyl and axial/equatorial protons).

- IR : Ester carbonyl (C=O) at ~1730–1750 cm⁻¹ and piperidine C-N stretching at ~1250 cm⁻¹.

- MS : Molecular ion peak at m/z 213 (C₁₁H₁₉NO₂⁺) with fragmentation patterns reflecting cleavage of the ester group and piperidine ring .

Q. What crystallographic strategies are recommended for resolving ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is ideal. Key steps include:

- Growing crystals via slow evaporation (e.g., in ethyl acetate/hexane).

- Refining hydrogen atom positions using riding models.

- Validating bond lengths/angles against DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies >0.02 Å in bond lengths or >2° in angles warrant re-evaluation of disorder modeling .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the conformational dynamics of the piperidine ring in this compound?

- Methodological Answer :

- Variable-Temperature NMR (VT-NMR) : Monitor axial ↔ equatorial chair flipping by tracking chemical shift changes in piperidine protons (δ ~2.5–3.5 ppm) across 25–120°C.

- Computational MD Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., water, DMSO) to calculate free-energy barriers for ring inversion. Correlate with experimental activation energies (ΔG‡) from Eyring plots .

Q. What computational approaches are effective in predicting the redox stability of this compound under oxidative conditions?

- Methodological Answer :

- DFT Calculations : Calculate HOMO-LUMO gaps (B3LYP/6-311++G**) to assess susceptibility to oxidation. Lower gaps (<5 eV) indicate higher reactivity.

- Electrochemical Studies : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) at 100 mV/s to identify oxidation peaks (Epa >1.2 V vs. Ag/AgCl suggests instability). Compare with analogous piperidine esters (e.g., methyl derivatives) .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are most robust?

- Methodological Answer :

- Chiral GC or HPLC : Use β-cyclodextrin-based columns (e.g., Chiralpak® IB) with hexane/isopropanol (90:10) mobile phase. Retention time differences >1.5 min confirm resolution.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during esterification. Enantiomeric excess (ee) is quantified via polarimetry ([α]D²⁵) or Mosher ester analysis .

Q. What strategies address contradictions in reported bioactivity data for piperidine-derived esters like this compound?

- Methodological Answer :

- Meta-Analysis : Cross-validate IC₅₀ values across assays (e.g., acetylcholinesterase inhibition vs. receptor binding) using standardized protocols (e.g., Ellman’s method).

- Structural-Activity Modeling : Build QSAR models with descriptors like logP, polar surface area, and piperidine ring puckering angles to identify outliers in literature data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.